molecular formula C14H20ClN B6205134 rac-(1r,4s)-2',3'-dihydrospiro[cyclohexane-1,1'-inden]-4-amine hydrochloride CAS No. 2694735-28-7

rac-(1r,4s)-2',3'-dihydrospiro[cyclohexane-1,1'-inden]-4-amine hydrochloride

Cat. No. B6205134
CAS RN: 2694735-28-7
M. Wt: 237.8
InChI Key:
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Description

Rac-(1R,4S)-2,3'-dihydrospiro[cyclohexane-1,1'-inden]-4-amine hydrochloride, also known as H-DHSIH, is a synthetic compound that is used in scientific research. It is a cyclic amine that has been studied for its potential applications in various fields such as biochemistry, pharmacology, and medicine. H-DHSIH is an important tool for laboratory experiments, as it can be used to study the structure and function of proteins, enzymes, and other biological molecules. In addition, it has been used in the synthesis of a variety of organic compounds.

Scientific Research Applications

Rac-(1r,4s)-2',3'-dihydrospiro[cyclohexane-1,1'-inden]-4-amine hydrochloride has been used in various scientific research applications. It has been used to study the structure and function of proteins, enzymes, and other biological molecules. In addition, it has been used in the synthesis of a variety of organic compounds. rac-(1r,4s)-2',3'-dihydrospiro[cyclohexane-1,1'-inden]-4-amine hydrochloride has also been used as a ligand in the study of metal-containing proteins, and as a substrate in the study of enzyme activity.

Mechanism of Action

Rac-(1r,4s)-2',3'-dihydrospiro[cyclohexane-1,1'-inden]-4-amine hydrochloride is believed to interact with proteins and enzymes through hydrogen bonding. This interaction is thought to be facilitated by the presence of a hydrogen atom on the amine group of the molecule. This hydrogen atom is capable of forming hydrogen bonds with the amino acid side chains of proteins, thereby allowing the molecule to bind to the protein and alter its structure and/or activity.
Biochemical and Physiological Effects
rac-(1r,4s)-2',3'-dihydrospiro[cyclohexane-1,1'-inden]-4-amine hydrochloride has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including phosphodiesterases and proteases. In addition, rac-(1r,4s)-2',3'-dihydrospiro[cyclohexane-1,1'-inden]-4-amine hydrochloride has been shown to modulate the activity of various receptors, including the serotonin receptor. Furthermore, it has been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

Rac-(1r,4s)-2',3'-dihydrospiro[cyclohexane-1,1'-inden]-4-amine hydrochloride is a useful tool for laboratory experiments due to its stability and low toxicity. It is relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to its use. For example, its solubility in aqueous solutions is limited, and it can be difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for rac-(1r,4s)-2',3'-dihydrospiro[cyclohexane-1,1'-inden]-4-amine hydrochloride. One possibility is to explore its potential as a drug for the treatment of various diseases. Additionally, its biochemical and physiological effects could be further studied, as well as its potential applications in biotechnology and nanotechnology. Furthermore, its use as a ligand in the study of metal-containing proteins could be further explored. Finally, its potential as an enzyme inhibitor could be investigated, as this could lead to the development of new therapeutic agents.

Synthesis Methods

Rac-(1r,4s)-2',3'-dihydrospiro[cyclohexane-1,1'-inden]-4-amine hydrochloride is synthesized through a reaction of an aldehyde and an amine. This reaction is known as the Knoevenagel condensation, and is conducted in the presence of a base such as sodium hydroxide. The reaction produces a cyclic amine, which is then treated with hydrochloric acid to form rac-(1r,4s)-2',3'-dihydrospiro[cyclohexane-1,1'-inden]-4-amine hydrochloride. This compound can also be synthesized from a variety of other starting materials, such as nitriles and amides.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1r,4s)-2',3'-dihydrospiro[cyclohexane-1,1'-inden]-4-amine hydrochloride involves the preparation of the starting material, 1,4-cyclohexadiene, followed by a series of reactions to form the final product. The key steps in the synthesis include the formation of the spirocyclic intermediate, followed by the introduction of the amine group and the hydrochloride salt.", "Starting Materials": [ "1,4-cyclohexadiene", "2-bromo-1-indanone", "sodium hydride", "N,N-dimethylformamide", "ammonium chloride", "hydrochloric acid", "ethanol" ], "Reaction": [ "1. 1,4-cyclohexadiene is reacted with 2-bromo-1-indanone in the presence of sodium hydride and N,N-dimethylformamide to form the spirocyclic intermediate.", "2. The spirocyclic intermediate is then treated with ammonium chloride and hydrochloric acid to introduce the amine group and form the hydrochloride salt.", "3. The final product is isolated by precipitation with ethanol and recrystallization." ] }

CAS RN

2694735-28-7

Molecular Formula

C14H20ClN

Molecular Weight

237.8

Purity

95

Origin of Product

United States

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